molecular formula C9H7F2N B1316792 4,5-Difluoro-2-methylindole CAS No. 85462-60-8

4,5-Difluoro-2-methylindole

Cat. No.: B1316792
CAS No.: 85462-60-8
M. Wt: 167.15 g/mol
InChI Key: LTYZOUVRTGPHQM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylindole is a fluorinated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

4,5-Difluoro-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in metabolic flux and metabolite levels.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to impact the expression of genes involved in inflammation and apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound can be metabolized into different products, which may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in determining the localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 2-methylindole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and yields. Additionally, the use of cheaper and more readily available fluorinating agents can be explored to reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methylindole can undergo various chemical reactions, including:

    Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indole ring towards electrophilic substitution reactions.

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild conditions.

    Nucleophilic Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products:

    Electrophilic Substitution: Halogenated derivatives of this compound.

    Nucleophilic Substitution: Amino or thio-substituted derivatives.

    Oxidation: Oxidized forms of the indole ring.

    Reduction: Reduced forms of the indole ring.

Scientific Research Applications

4,5-Difluoro-2-methylindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylindole involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s ability to bind to specific receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methylindole: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    4,5-Dichloro-2-methylindole: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

    4,5-Difluoroindole: Similar structure but without the methyl group, affecting its overall properties.

Uniqueness: 4,5-Difluoro-2-methylindole is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

4,5-difluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZOUVRTGPHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525903
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85462-60-8
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85462-60-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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